5-(hydroxymethyl)-8-methyl-2-oxo-N-phenyl-2H-pyrano[2,3-c]pyridine-3-carboxamide
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Overview
Description
5-(hydroxymethyl)-8-methyl-2-oxo-N-phenyl-2H-pyrano[2,3-c]pyridine-3-carboxamide is a complex organic compound that belongs to the class of pyrano[2,3-c]pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(hydroxymethyl)-8-methyl-2-oxo-N-phenyl-2H-pyrano[2,3-c]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst . This reaction proceeds smoothly via the formation of a non-isolable intermediate, which then reacts with nucleophilic reagents such as aromatic amines in boiling acetic acid to give the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(hydroxymethyl)-8-methyl-2-oxo-N-phenyl-2H-pyrano[2,3-c]pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of 5-(carboxymethyl)-8-methyl-2-oxo-N-phenyl-2H-pyrano[2,3-c]pyridine-3-carboxamide.
Reduction: Formation of 5-(hydroxymethyl)-8-methyl-2-hydroxy-N-phenyl-2H-pyrano[2,3-c]pyridine-3-carboxamide.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
5-(hydroxymethyl)-8-methyl-2-oxo-N-phenyl-2H-pyrano[2,3-c]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(hydroxymethyl)-8-methyl-2-oxo-N-phenyl-2H-pyrano[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site. This inhibition can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(hydroxymethyl)-2-imino-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide: Similar structure but with an imino group instead of an oxo group.
5-(hydroxymethyl)-2-oxo-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide: Similar structure but without the N-phenyl substitution.
Uniqueness
5-(hydroxymethyl)-8-methyl-2-oxo-N-phenyl-2H-pyrano[2,3-c]pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-phenyl group enhances its potential interactions with biological targets, making it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
5-(hydroxymethyl)-8-methyl-2-oxo-N-phenylpyrano[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-10-15-13(11(9-20)8-18-10)7-14(17(22)23-15)16(21)19-12-5-3-2-4-6-12/h2-8,20H,9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYANHJRMOPLZPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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